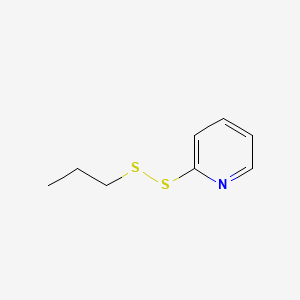

n-Propyl 2-pyridyl disulfide

Description

Contextualization within Organosulfur Chemistry and Asymmetric Disulfide Systems

Organosulfur compounds, integral to both biological systems and industrial processes, represent a broad and vital area of chemical science. wikipedia.org Within this class, disulfides (R-S-S-R') are particularly noteworthy for their role in forming stable yet cleavable linkages. wikipedia.org N-Propyl 2-pyridyl disulfide is an example of an asymmetric disulfide, where the two organic substituents (R and R') are different. This asymmetry is crucial as it imparts specific reactivity to the disulfide bond, making it a valuable tool in targeted chemical modifications.

The disulfide bond itself is a key feature, known for its dynamic nature in response to redox conditions and its ability to participate in thiol-disulfide exchange reactions. mdpi.com These characteristics are fundamental to the role of this compound in advanced synthesis.

Significance of Pyridyl Disulfides as Reactive Intermediates and Reagents in Advanced Synthesis

Pyridyl disulfides, including the n-propyl derivative, are highly effective reagents for introducing disulfide bonds into molecules, particularly in the context of bioconjugation and polymer chemistry. nih.govresearchgate.net The pyridyl group acts as a good leaving group, facilitating the reaction of the disulfide with a thiol to form a new, unsymmetrical disulfide. This process, known as thiol-disulfide exchange, is highly efficient and proceeds under mild conditions. rsc.org

The reactivity of pyridyl disulfides is enhanced by the protonation of the pyridyl ring at physiological pH, which accelerates the thiol-disulfide exchange reaction. nih.gov This feature makes them particularly useful for modifying proteins and other biomolecules that possess free thiol groups, such as those from cysteine residues. thermofisher.com The reaction releases pyridine-2-thione, a byproduct whose concentration can be monitored spectrophotometrically to follow the reaction's progress. rsc.orgthermofisher.com

Overview of Key Research Paradigms for this compound

Current research involving this compound and related pyridyl disulfides is focused on several key areas:

Bioconjugation and Protein Modification: A primary application lies in the attachment of molecules to proteins and peptides. For instance, polymers functionalized with pyridyl disulfide end-groups can be conjugated to proteins or RNA. nih.govresearchgate.net This strategy is employed to enhance the stability or targeting capabilities of biomolecules. nih.gov

Redox-Responsive Materials: The cleavable nature of the disulfide bond in response to reducing agents is exploited in the design of "smart" materials. researchgate.netacs.orgnih.gov These materials can release a payload, such as a drug, or change their structure in a redox-active environment, like that found inside cells.

Surface Modification: Pyridyl disulfides are used to immobilize molecules onto gold surfaces, a technique valuable in the development of biosensors and microarrays. nih.govresearchgate.net

Probing Enzyme Active Sites: this compound has been utilized as a reactivity probe to study the active sites of enzymes, such as papain and ficin. nih.govacs.org Its reaction kinetics provide insights into the chemical environment and functionality of the enzyme's catalytic residues. nih.gov

Scope and Scholarly Contribution of Current Research Directions

The ongoing investigation into this compound and analogous compounds is making significant contributions to several scientific fields. In materials science, it is enabling the creation of novel drug delivery systems and self-healing polymers. mdpi.com In biotechnology, it provides a robust method for creating sophisticated bioconjugates with tailored properties. nih.gov Furthermore, in enzymology, it serves as a valuable tool for dissecting the mechanisms of thiol-dependent enzymes. nih.govacs.org The versatility and predictable reactivity of pyridyl disulfides ensure their continued importance in the development of advanced chemical technologies. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

60681-90-5 |

|---|---|

Molecular Formula |

C8H11NS2 |

Molecular Weight |

185.3 g/mol |

IUPAC Name |

2-(propyldisulfanyl)pyridine |

InChI |

InChI=1S/C8H11NS2/c1-2-7-10-11-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 |

InChI Key |

GGBIMBICBVPVDL-UHFFFAOYSA-N |

SMILES |

CCCSSC1=CC=CC=N1 |

Canonical SMILES |

CCCSSC1=CC=CC=N1 |

Other CAS No. |

60681-90-5 |

Synonyms |

n-propyl 2-pyridyl disulfide |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Propyl 2 Pyridyl Disulfide

Established Synthetic Routes to n-Propyl 2-Pyridyl Disulfide Architectures

The synthesis of this compound, a compound with applications in various chemical and biological fields, can be achieved through several established routes. These methods primarily focus on the formation of the disulfide bond, which is the key structural feature of the molecule.

Disulfide Bond Formation via Thiol Oxidation Strategies

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry and a common strategy for synthesizing compounds like this compound. tandfonline.comnih.gov This process involves the conversion of two thiol groups into a disulfide bond. libretexts.org In the context of this compound, this would typically involve the oxidation of 2-mercaptopyridine (B119420) and propanethiol.

Various oxidizing agents can be employed for this purpose, ranging from simple and mild reagents to more complex systems. tandfonline.comresearchgate.net The choice of oxidant is crucial as it can influence the reaction's efficiency and selectivity, minimizing the formation of over-oxidized byproducts such as thiosulfinates and thiosulfonates. tandfonline.com Some common oxidizing agents include hydrogen peroxide, halogens (like iodine or bromine), and metal-based catalysts. researchgate.netorganic-chemistry.org The reaction mechanism often proceeds through the formation of reactive intermediates like sulfenic acids or thiyl radicals, which then combine to form the disulfide linkage. nih.gov

Table 1: Comparison of Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., iodide ion) | Environmentally benign (water is the byproduct) | Can lead to over-oxidation if not controlled |

| Iodine (I₂) | Mild, often at room temperature | High yields and selectivity | Can require a base to neutralize HI byproduct |

| Dimethyl Sulfoxide (DMSO) | Catalyzed by dichlorodioxomolybdenum(VI) | Mild conditions, selective | Catalyst may be expensive or require special handling |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solution or solvent-free | Efficient and mild | Potential for halogenated byproducts |

This table provides a general comparison of common oxidizing agents used in the synthesis of disulfides.

Coupling Reactions Involving Pyridine (B92270) Thiol Derivatives and Propyl Halides

A widely utilized method for the synthesis of this compound involves the reaction of a pyridine thiol derivative, specifically 2-mercaptopyridine, with a propyl halide, such as propyl bromide. ontosight.ai This reaction is typically carried out in the presence of a base. The base deprotonates the thiol group of 2-mercaptopyridine to form a thiolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the C-S bond.

While this method is effective for forming the carbon-sulfur bond, it is important to note that the direct product is a thioether, not a disulfide. To obtain this compound, a subsequent disulfide exchange reaction would be necessary. This often involves reacting the initially formed thioether with a disulfide reagent. nih.gov Alternatively, the direct synthesis can be achieved through a disulfide exchange reaction where an activated pyridyl disulfide compound reacts with a propanethiol derivative. nih.govrsc.org

Transition metal catalysts, such as copper and palladium, are also employed in C-S cross-coupling reactions to form aryl thioethers from aryl halides and thiols. researchgate.netlongdom.org These reactions, however, can sometimes require harsh conditions to overcome the strong coordination of thiolates to the metal catalysts. researchgate.net

Preparative Strategies from Sulfenyl Halides and Thiolates

A classic and effective method for the formation of disulfide bonds involves the reaction of sulfenyl halides with thiolates. uantwerpen.be In the context of synthesizing this compound, this could involve the reaction of a propylsulfenyl halide (e.g., propylsulfenyl chloride) with the thiolate of 2-mercaptopyridine, or conversely, 2-pyridylsulfenyl halide with propanethiolate.

Sulfenyl halides are typically prepared by the halogenation of the corresponding disulfides or thiols. uantwerpen.be For instance, dipropyl disulfide can be reacted with chlorine to yield propylsulfenyl chloride. These sulfenyl halides are highly reactive electrophiles. The subsequent reaction with a thiolate, a potent nucleophile, proceeds rapidly to form the unsymmetrical disulfide. A key advantage of this method is the high degree of control it offers in forming unsymmetrical disulfides, as the two different sulfur-containing fragments are introduced in separate, defined steps. organic-chemistry.org

Precursor Compound Design and Starting Material Optimization

The efficient synthesis of this compound relies heavily on the careful design and optimization of precursor compounds and starting materials. For instance, in syntheses involving thiol-disulfide exchange, the choice of the leaving group on the pyridyl disulfide precursor is critical. rsc.org The use of 2,2'-dipyridyl disulfide is common because the resulting 2-pyridinethione is a stable and unreactive leaving group, which helps to drive the reaction to completion. rsc.org

The purity and reactivity of the starting materials, such as 2-mercaptopyridine and the propyl source (e.g., propanethiol or a propyl halide), directly impact the yield and purity of the final product. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, is crucial to maximize the desired reaction and minimize side reactions. For example, in coupling reactions, the choice of base and solvent can significantly influence the rate and selectivity of the reaction.

Green Chemistry Principles Applied in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of disulfides to reduce environmental impact and improve safety. rsc.orgrsc.org One of the key aspects is the use of environmentally benign solvents, with a strong preference for water. rsc.orgtandfonline.com The development of catalytic systems that can operate efficiently in aqueous media is a significant area of research.

Table 2: Green Chemistry Approaches in Disulfide Synthesis

| Green Chemistry Principle | Application in Disulfide Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water | Oxidation of thiols in water catalyzed by ascorbic acid tandfonline.com |

| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but can be considered for precursor synthesis | - |

| Use of Catalysis | Employing catalysts to improve efficiency and reduce waste | Molybdenum-catalyzed selective oxidation of thiols rsc.org |

| Designing for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Iodine-mediated oxidation of thiols at room temperature rsc.org |

| Use of Safer Chemicals | Replacing hazardous oxidants with greener alternatives | Using hydrogen peroxide as an oxidant ohiolink.edu |

This table highlights the application of key green chemistry principles to the synthesis of disulfides, which are relevant to the production of this compound.

Chemical Reactivity and Mechanistic Pathways of N Propyl 2 Pyridyl Disulfide

Thiol-Disulfide Exchange Reactions and Kinetics

Thiol-disulfide exchange is a characteristic reaction of disulfides, including n-propyl 2-pyridyl disulfide. This process involves the reaction of a thiolate anion or a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol.

Nucleophilic Attack and Interchange Mechanisms

The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This attack results in the cleavage of the sulfur-sulfur bond and the formation of a new disulfide and a new thiolate. The 2-pyridyl group in this compound makes the disulfide bond particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine (B92270) ring. This enhances the electrophilicity of the sulfur atoms.

The generally accepted mechanism for thiol-disulfide exchange is an SN2-type reaction where the incoming thiolate attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then breaks down to form the products. The stability of the leaving group is a crucial factor, and in the case of this compound, the leaving group is the 2-thiopyridone anion, which is stabilized by resonance.

Kinetic and Thermodynamic Parameters Governing Disulfide Exchange

The kinetics of thiol-disulfide exchange reactions involving 2-pyridyl disulfides have been studied extensively. These reactions are generally fast, with second-order rate constants that are significantly influenced by the nature of the attacking thiol and the reaction conditions. The rate of the reaction is dependent on the concentration of both the thiol and the disulfide.

Thermodynamically, the position of the equilibrium in a thiol-disulfide exchange reaction is determined by the relative redox potentials of the participating thiols. The reaction will favor the formation of the more stable disulfide. The stability of the disulfide is influenced by steric and electronic factors.

pH and Solvent Effects on Reaction Pathways

The pH of the reaction medium plays a critical role in thiol-disulfide exchange reactions. The rate of the reaction is highly dependent on the concentration of the thiolate anion, which is in equilibrium with the corresponding thiol. Therefore, the reaction rate generally increases with increasing pH as the concentration of the more nucleophilic thiolate anion increases. However, at very high pH values, other reactions, such as hydrolysis of the disulfide, may become significant.

The choice of solvent also has a profound effect on the reaction pathway and rate. Polar aprotic solvents can accelerate the reaction by solvating the transition state and promoting the formation of the thiolate anion. In contrast, protic solvents can solvate the thiolate anion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. The dielectric constant of the solvent can also influence the rate by affecting the electrostatic interactions between the reactants.

Role as an Electrophilic Thiolating Agent in Organic Transformations

This compound serves as an effective electrophilic thiolating agent in organic synthesis. The electron-withdrawing nature of the 2-pyridyl group activates the disulfide bond, making it susceptible to attack by various nucleophiles. This property allows for the introduction of the n-propylthio group (-SPr) onto a wide range of molecules.

This reagent is particularly useful for the preparation of unsymmetrical disulfides. For instance, it can react with a thiol to selectively form an n-propyl mixed disulfide and 2-thiopyridone. This reaction is driven by the formation of the stable 2-thiopyridone leaving group. Furthermore, this compound can be employed in the synthesis of other sulfur-containing compounds, such as sulfenamides and thioethers, by reacting with appropriate nucleophiles like amines and carbanions.

Reductive Cleavage of the Disulfide Bond

The disulfide bond in this compound can be readily cleaved by various reducing agents. This reductive cleavage results in the formation of two thiol molecules: n-propanethiol and 2-pyridinethiol. Common reducing agents used for this purpose include phosphines, such as triphenylphosphine, and borohydrides, like sodium borohydride. The reduction with phosphines proceeds through a mechanism involving nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms, followed by the elimination of a phosphine sulfide.

This reductive cleavage is a fundamental reaction in biochemistry and organic chemistry, often used to break disulfide bridges in peptides and proteins or to generate thiols for subsequent reactions.

Heterocyclic Ring Reactivity and Substituent Effects on the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature influences its reactivity. The ring is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles.

Mechanistic Studies of Disulfide S-S Bond Cleavage

The cleavage of the disulfide bond in this compound is a key aspect of its chemical behavior. This process can be initiated through several mechanisms, including nucleophilic attack, radical-mediated pathways, and photochemical processes.

Nucleophilic Cleavage: The most common pathway for the cleavage of the S-S bond in this compound is through a thiol-disulfide exchange reaction. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. researchgate.net A thiolate anion, acting as the nucleophile, attacks one of the sulfur atoms of the disulfide bond. researchgate.net Theoretical calculations support the thiolate as the reacting species and confirm that the reaction proceeds through a straightforward SN2 transition state. researchgate.net The transition state involves the even distribution of charge density between the attacking and leaving sulfur atoms. researchgate.net In the case of this compound, the reaction with a thiol results in the formation of a new disulfide and the release of 2-thiopyridone. nih.gov This release can be monitored spectrophotometrically to follow the reaction progress. nih.gov The reactivity of the disulfide is enhanced by the protonation of the pyridyl ring, which increases its electrophilicity. nih.gov This property makes alkyl 2-pyridyl disulfides like this compound valuable as reactivity probes with high specificity for thiol groups. nih.gov

Radical-Mediated Cleavage: Disulfide bonds can also be cleaved through radical-initiated processes. nih.govrsc.org While direct studies on this compound are limited, research on related disulfide-containing peptides provides valuable insights. One proposed mechanism involves the abstraction of a hydrogen atom from the β-carbon of the disulfide by a radical species. researchgate.net This is followed by a β-cleavage, leading to the scission of the S-S bond. nih.govrsc.org Another pathway suggests a direct radical attack on one of the sulfur atoms, resulting in a homolytic cleavage of the S-S bond (SH2 mechanism). nih.gov This direct attack is often the favored pathway for S-S bond cleavage by certain radicals. nih.govrsc.org The resulting thiyl radicals are primary photoproducts in the photolysis of disulfides. researchgate.net

Photochemical Cleavage: The disulfide bond is susceptible to cleavage upon UV irradiation. researchgate.net Studies on various disulfides have shown that photolysis can lead to the homolytic cleavage of the S-S bond, generating thiyl radicals. researchgate.net While C-S bond cleavage can also occur, S-S bond fission is a reported outcome upon irradiation with wavelengths greater than 200 nm. researchgate.net

The table below summarizes the key mechanistic pathways for S-S bond cleavage in disulfides, which are applicable to this compound.

| Cleavage Mechanism | Initiating Species/Condition | Key Intermediates/Products | Mechanistic Details |

| Nucleophilic (Thiol-Disulfide Exchange) | Thiolate anion | Mixed disulfide, 2-thiopyridone | SN2 attack on a sulfur atom. researchgate.net |

| Radical-Mediated | Free radicals | Thiyl radicals | H-abstraction from β-carbon followed by β-cleavage or direct SH2 attack on sulfur. nih.govresearchgate.net |

| Photochemical | UV irradiation | Thiyl radicals | Homolytic cleavage of the S-S bond. researchgate.net |

Investigation of Charge-Transfer Interactions in Reactivity

Charge-transfer (CT) interactions play a crucial role in modulating the reactivity of molecules, including disulfides. In the context of enzyme-catalyzed reactions involving disulfide bonds, the formation of a charge-transfer complex between a cysteine residue and a cofactor like FAD or quinone can activate the thiol group for nucleophilic attack. researchgate.net

For this compound, the pyridyl group can participate in interactions that influence the reactivity of the disulfide bond. Protonation of the pyridyl nitrogen significantly enhances the electrophilicity of the disulfide, making it more susceptible to nucleophilic attack. nih.gov This increased reactivity upon protonation is a key feature of its use as a "two-protonic-state" reactivity probe. nih.gov

In enzymatic systems, the environment of the active site can profoundly affect reactivity. For instance, in the enzyme papain, this compound has been used to probe the nucleophilic character of the active site cysteine. nih.gov The reaction rate shows a distinct optimum at a specific pH, indicating that the ionization state of both the enzyme's active site residues and the pyridyl group of the disulfide are critical for reactivity. nih.gov The binding of the probe within the enzyme's active site can involve hydrogen bonding interactions with specific amino acid residues, which can either enhance or diminish its reactivity. acs.org

The table below outlines the key factors related to charge-transfer interactions that influence the reactivity of this compound.

| Factor | Description | Effect on Reactivity |

| Pyridyl Group Protonation | The nitrogen atom of the pyridyl ring can be protonated at acidic pH. | Increases the electrophilicity of the disulfide bond, enhancing its susceptibility to nucleophilic attack. nih.gov |

| Enzymatic Active Site Environment | Interactions with amino acid residues in an enzyme's active site, such as hydrogen bonding. | Can modulate the orientation and electronic properties of the disulfide, affecting reaction rates. acs.org |

| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent. | Can influence the stability of charged intermediates and transition states in nucleophilic cleavage reactions. researchgate.net |

| Intramolecular Electrostatic Interactions | Coulombic forces between charged groups within the molecule or a molecular complex. | Can significantly alter the rates of reactions involving the disulfide bond. nih.gov |

Applications in Advanced Chemical Synthesis and Research Methodologies

Utilization as a Reagent for Selective Thiol Derivatization

N-Propyl 2-pyridyl disulfide is highly effective for the selective derivatization of thiols. This reactivity stems from the susceptibility of its disulfide bond to nucleophilic attack by a thiolate anion. The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol group of a target molecule reacts with the pyridyl disulfide to form a new, unsymmetrical disulfide bond. A key feature of this reaction is the release of pyridine-2-thione, a stable and unreactive by-product that can be monitored spectrophotometrically at approximately 343 nm to track the reaction's progress. thermofisher.com This provides a clear driving force for the reaction, often leading to quantitative modification. rsc.org

This selective derivatization is advantageous in various contexts. For instance, it allows for the introduction of a protected thiol group onto a molecule, which can be later cleaved under reducing conditions. thermofisher.com The reaction is efficient over a broad pH range, with an optimum between pH 4 and 5, and can be performed under mild, physiological conditions, making it suitable for sensitive biological molecules. thermofisher.comnih.gov This strategy has been widely adopted for creating cleavable conjugates, a feature that is particularly useful in designing systems for controlled release. nih.gov

Role in the Construction of Complex Organosulfur Compounds

The thiol-disulfide exchange reaction facilitated by pyridyl disulfides is a cornerstone in the synthesis of complex organosulfur compounds. beilstein-journals.org This methodology allows for the precise and controlled formation of disulfide bridges, which are integral structural motifs in many biologically active molecules and advanced materials. rsc.orgbeilstein-journals.orgrsc.org The synthesis of unsymmetrical disulfides, which can be challenging to produce selectively through direct oxidation of mixed thiols, is made more accessible using pyridyl disulfide reagents. researchgate.net

The reaction involves the activation of a thiol to react with the pyridyl disulfide, leading to the formation of a new disulfide linkage and the release of the stable pyridine-2-thione. rsc.org This approach provides a high degree of control over the final product, which is crucial for building intricate molecular architectures. Researchers have utilized this strategy to create a diverse range of organosulfur compounds, including those with applications in medicinal chemistry and materials science. rsc.orgmdpi.com The ability to form disulfide bonds under mild conditions is particularly valuable when working with complex molecules that may be sensitive to harsh reagents or reaction conditions. nih.gov

Application in Polymer Chemistry and Functional Materials Science

The pyridyl disulfide group has become an important functional moiety in the field of polymer chemistry and materials science, enabling the design of dynamic and responsive materials. rsc.orgresearchgate.net

A key strategy for incorporating the reactive disulfide functionality into polymers is through the design of monomers and initiators bearing the pyridyl disulfide group. rsc.orgrsc.orgresearchgate.net These functionalized building blocks can then be polymerized using various techniques to create polymers with pendant pyridyl disulfide groups or with this functionality at the chain ends. rsc.orgresearchgate.net For example, monomers containing pyridyl disulfide moieties have been successfully used in free radical polymerization (FRP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org

The stability of the pyridyl disulfide group under these polymerization conditions allows for the synthesis of well-defined polymers. rsc.orgresearchgate.net Additionally, initiators functionalized with pyridyl disulfide have been developed for controlled radical polymerization techniques like ATRP, enabling the synthesis of polymers with a single, reactive pyridyl disulfide end-group. nih.govacs.org This end-group can then be used for post-polymerization modification, such as conjugation to biomolecules or surfaces. acs.orgresearchgate.net

Pyridyl disulfide functionalities are compatible with controlled radical polymerization (CRP) techniques such as ATRP and RAFT, which allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. rsc.orgpublish.csiro.augoogle.com The pyridyl disulfide group can be incorporated into polymers synthesized by these methods either by using a functionalized monomer or a chain transfer agent (CTA) in the case of RAFT, or an initiator in the case of ATRP. rsc.orgnih.govpublish.csiro.au

While the pyridyl disulfide group is generally stable during these polymerizations, reaction conditions sometimes need to be optimized to prevent side reactions. researchgate.net For instance, in RAFT polymerization, it has been noted that conversions should be kept below a certain threshold to avoid loss of the pyridyl disulfide functionality. researchgate.net Despite these considerations, the use of pyridyl disulfide-containing reagents in CRP has enabled the creation of a wide array of functional polymers for various applications. rsc.orgresearchgate.netacs.orgnih.gov

A major application of polymers functionalized with pyridyl disulfide groups is the creation of redox-responsive systems. rsc.orgresearchgate.netnih.gov The disulfide bonds introduced into the polymer structure can be cleaved in the presence of reducing agents, such as glutathione, which is found at elevated concentrations in certain cellular environments like tumor tissues. rsc.orgresearchgate.net This property makes these polymers highly attractive for applications in drug delivery and diagnostics. rsc.orgresearchgate.net

The cleavage of the disulfide bond leads to a change in the polymer's structure, which can trigger the release of an encapsulated drug or a change in the material's properties. rsc.orgnih.gov For example, pyridyl disulfide-containing polymers can be used to form crosslinked hydrogels that degrade in a reducing environment. nih.govresearchgate.net This redox-responsiveness allows for the "on-demand" release of therapeutic agents. nih.govacs.org Researchers have developed various redox-responsive systems, including micelles, nanogels, and hydrogels, by incorporating pyridyl disulfide functionalities. rsc.orgresearchgate.netacs.org

Contributions to Bioconjugation Chemistry and Peptide/Protein Modification (emphasizing chemical strategies)

The selective reactivity of the pyridyl disulfide group with thiols makes it an invaluable tool in bioconjugation chemistry, particularly for the modification of peptides and proteins. nih.govrsc.org Cysteine residues, which contain a thiol group, are often targeted for site-specific modification. nih.govsigmaaldrich.com

The chemical strategy involves the reaction of the pyridyl disulfide moiety with a cysteine residue on a protein or peptide, forming a stable, yet cleavable, disulfide bond. thermofisher.comnih.gov This reaction is highly specific and proceeds efficiently under mild, physiological conditions, which is crucial for maintaining the structure and function of the biomolecule. nih.govnih.gov This method has been used to attach a variety of molecules to proteins, including polymers, small molecule drugs, and imaging agents. researchgate.netacs.orgsigmaaldrich.com The resulting bioconjugates often exhibit enhanced therapeutic properties or can be used as research tools. rsc.orgacs.org The reversibility of the disulfide linkage allows for the release of the conjugated molecule under reducing conditions, a strategy that is widely exploited in the design of prodrugs and controlled-release systems. nih.govmdpi.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Features | Relevant Techniques | References |

| Selective Thiol Derivatization | Reagent for modifying thiol-containing molecules. | High selectivity for thiols, reaction progress monitorable by UV-Vis, forms cleavable disulfide bonds. | Thiol-disulfide exchange | thermofisher.comrsc.orgnih.gov |

| Organosulfur Compound Synthesis | Building block for complex sulfur-containing molecules. | Controlled formation of unsymmetrical disulfides under mild conditions. | Thiol-disulfide exchange | rsc.orgbeilstein-journals.orgresearchgate.netnih.govresearchgate.net |

| Polymer Chemistry | Functionalization of monomers and initiators. | Stable under polymerization conditions, enables post-polymerization modification. | FRP, ATRP, RAFT | rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govacs.org |

| Functional Materials Science | Creation of redox-responsive polymers. | Disulfide bonds cleavable by reducing agents like glutathione, enabling triggered release. | Controlled Radical Polymerization | rsc.orgnih.govresearchgate.netnih.govacs.org |

| Bioconjugation Chemistry | Modification of peptides and proteins at cysteine residues. | Site-specific, mild reaction conditions, forms cleavable bioconjugates. | Thiol-disulfide exchange | thermofisher.comnih.govrsc.orgresearchgate.netacs.orgsigmaaldrich.comnih.gov |

Site-Specific Cysteine Conjugation Strategies

The selective modification of proteins at specific sites is crucial for the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and for fundamental studies in chemical biology. The amino acid cysteine, with its nucleophilic thiol side chain, is a prime target for such modifications due to its relatively low abundance in proteins and its distinct reactivity. nih.gov

Pyridyl disulfides are prominent reagents for cysteine-specific modification. The core of this strategy is the thiol-disulfide exchange reaction. The thiol group of a cysteine residue attacks the disulfide bond of this compound. This reaction results in the formation of a new, mixed disulfide bond between the protein and the n-propyl group, while releasing pyridine-2-thione, a stable and unreactive leaving group. nih.gov The formation of the highly stable pyridine-2-thione tautomer provides a strong thermodynamic driving force, shifting the reaction equilibrium toward the conjugated product. nih.gov

The process can be summarized as follows:

Activation: The pyridyl disulfide group serves as an electrophilic sulfur reagent.

Nucleophilic Attack: The deprotonated thiol of a cysteine residue acts as the nucleophile.

Conjugation: A stable disulfide linkage is formed between the biomolecule and the propyl group.

Byproduct Release: The stable leaving group, pyridine-2-thione, is released and can be monitored spectrophotometrically.

This method allows for the attachment of various functionalities to proteins. While this compound itself attaches a simple alkyl group, other pyridyl disulfide reagents can carry complex payloads like cytotoxic drugs, imaging agents, or polymers. nih.govontosight.ai The principles demonstrated with this compound are foundational to the design of these more complex bioconjugation reagents.

Chemical Linker Applications in Macromolecular Design

The same thiol-disulfide exchange chemistry allows this compound to function as a component in cleavable linking strategies for macromolecular design. A key feature of the disulfide bond is its sensitivity to reducing environments. nih.govnih.gov This redox-responsive behavior is exploited in applications where the controlled release of a molecule is desired.

In macromolecular design, pyridyl disulfide moieties can be incorporated into polymers or nanoparticles. nih.govnih.gov These functionalized macromolecules can then be conjugated to thiol-containing molecules, such as peptides or proteins, via the disulfide exchange mechanism. The resulting conjugate is stable under normal physiological conditions but can be cleaved by reducing agents like glutathione, which is present at significantly higher concentrations inside cells compared to the bloodstream. nih.gov

This strategy is particularly valuable in:

Drug Delivery: Payloads attached to a polymer or nanoparticle via a disulfide linker can be released specifically within the reductive environment of the cell cytoplasm. nih.gov

Reversible Immobilization: Proteins can be temporarily attached to solid supports or surfaces functionalized with pyridyl disulfide groups and later released under mild reducing conditions.

The this compound molecule represents the fundamental reactive unit for these applications, providing a simple hydrocarbon chain as the tethered group. ontosight.ai More complex heterobifunctional linkers often incorporate the pyridyl disulfide group at one end for thiol reactivity and another functional group at the other end for attachment to a different molecule. caltech.edu

Function as a Chemical Reactivity Probe in Enzymatic Systems

This compound has been instrumental as a chemical probe to investigate the intricate mechanisms of enzymes, particularly cysteine proteases like papain.

Investigation of Enzyme Active Centre Nucleophilicity

The reactivity of this compound is highly sensitive to the nucleophilic character of its reaction partner. This property has been harnessed to study the active site of the enzyme papain, which contains a critical Cys-25 residue. The rate of reaction between papain and this compound provides a direct measure of the nucleophilicity of the Cys-25 thiol group under varying pH conditions.

Studies have shown that the pH-rate profile for the reaction of papain with this compound is complex, revealing critical information about the ionization states of key amino acid residues in the enzyme's active center. Specifically, it helps to characterize the Cys-25/His-159 ion-pair, which is central to the catalytic mechanism of papain. The reaction demonstrates a distinct rate optimum around pH 4, providing compelling evidence for the existence of a highly nucleophilic form of the enzyme in this acidic range.

By comparing the reactivity of simple alkyl pyridyl disulfides, like this compound, with more complex, substrate-like probes, researchers can dissect the factors that contribute to catalytic efficiency, such as binding interactions versus the intrinsic nucleophilicity of the active site.

Design Principles of Two-Protonic-State Electrophiles

This compound is a classic example of a "two-protonic-state electrophile". This term refers to reagents whose electrophilicity is significantly enhanced upon protonation. The reagent exists in two states:

Neutral State: The unprotonated pyridine (B92270) ring.

Protonated State: The pyridinium (B92312) cation, formed when the pyridine nitrogen accepts a proton at acidic pH.

Protonation of the pyridine ring withdraws electron density from the disulfide bond, making the sulfur atom adjacent to the ring a much stronger electrophile. This increased reactivity makes the probe exceptionally sensitive for detecting nucleophiles, especially weakly acidic thiol groups that might be present in the active sites of enzymes at low pH. The use of these probes was crucial in demonstrating that the Cys-25/His-159 system in papain exists as a thiolate-imidazolium ion pair (Cys-S⁻/His-Im⁺H), which possesses significant nucleophilic character even at pH values as low as 3-4.

The table below summarizes key findings from studies using this compound and related probes with the enzyme papain.

| Probe Compound | Key Structural Feature | Observation with Papain | Mechanistic Insight |

| This compound | Simple alkyl group | Exhibits a striking reaction rate maximum around pH 4. | Demonstrates the existence of substantial nucleophilicity in the Cys-25 active site at low pH. |

| 2,2'-Dipyridyl disulfide | Symmetrical pyridyl groups | Also shows a rate optimum at pH ~4. | Confirms that the low-pH nucleophilicity is a feature of the enzyme's active site and not an artifact of the probe's structure. |

| Substrate-derived probes | Contain peptide-like features | Reaction rates are influenced by binding interactions in the enzyme's S2 subsite. | Allows for the differentiation between binding effects and the intrinsic catalytic site reactivity. |

Catalytic Applications and Mechanistic Insights in Organometallic Chemistry

While this compound is primarily recognized for its role in bioconjugation and as an enzymatic probe, its constituent functional groups—the pyridyl ring and the disulfide bond—are relevant in the field of organometallic chemistry. Direct catalytic applications of this compound itself are not widely documented; however, the behavior of related pyridyl disulfide molecules provides insight into potential roles.

Pyridyl disulfides can act as versatile ligands in organometallic complexes. They can coordinate to metal centers through one or both of the pyridine nitrogen atoms and potentially through the sulfur atoms of the disulfide bridge. researchgate.netiucr.org For example, di-2-pyridyl disulfide, a symmetrical analog, has been shown to form complexes with various transition metals, including copper, nickel, and cobalt, resulting in diverse molecular geometries. researchgate.netacs.org The pyridyl nitrogen acts as a classic N-donor ligand, while the disulfide can also be involved in coordination, leading to chelation. iucr.org

Furthermore, the disulfide bond itself can be a site of reactivity within an organometallic context. Research has shown that disulfide bonds in ligands can be cleaved in situ under certain synthetic conditions (e.g., solvothermal) to generate thiolato ligands. csulb.edu These newly formed thiolato groups can then bind to metal ions to construct coordination polymers and metal-organic frameworks with potentially interesting catalytic or material properties. csulb.edu

In other advanced applications, disulfide moieties have been incorporated into the ligand framework of organometallic photosensitizers. uni-goettingen.de In these systems, the reversible disulfide/thiol redox switch is exploited to study and perform proton-coupled multi-electron transfer processes, which are fundamental to artificial photosynthesis and energy storage technologies. uni-goettingen.de

Therefore, while this compound is not a catalyst in its own right, its structure provides a blueprint for ligand design in organometallic chemistry, where the pyridyl group serves as a directing or binding element and the disulfide bond offers a site for redox activity or in situ ligand generation.

Advanced Analytical and Spectroscopic Methodologies in N Propyl 2 Pyridyl Disulfide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed investigation of reactions and structures involving n-propyl 2-pyridyl disulfide. nih.govchemicalbook.comrsc.orgnist.govscience.govnih.gov It offers unparalleled insight into the molecular framework and the dynamic processes that occur during chemical transformations. nih.gov

Reaction Monitoring via In-Situ NMR

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound in real-time. This technique allows for the direct observation of reactants, intermediates, and products as the reaction unfolds, providing valuable kinetic and mechanistic data. chemicalbook.comnih.gov For instance, the rapid and quantitative formation of 2-pyridyl thioesters from the reaction of Ni(II)-acyl complexes with 2,2'-dipyridyl disulfide, a related compound, has been successfully monitored using ¹³C NMR spectroscopy. au.dk This approach confirmed the quantitative conversion to the thioester within a minute. au.dk Similarly, in studies of remote hydrothiolation reactions, ¹⁹F NMR has been used to track the transformation of disulfides into key intermediates. nih.gov The ability to observe transient species and concentration changes over time makes in-situ NMR an invaluable asset for understanding the intricate steps of a reaction mechanism. euromar2025.org

Advanced 1H and 13C NMR Techniques for Structural Assignments

Advanced ¹H and ¹³C NMR techniques are crucial for the unambiguous structural assignment of this compound and its reaction products. ethernet.edu.et These methods provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

For this compound, the expected ¹H NMR signals would correspond to the propyl group (triplet for the methyl protons, multiplet for the methylene (B1212753) protons adjacent to the sulfur, and a multiplet for the central methylene group) and the pyridyl ring (distinct signals for the aromatic protons). Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aliphatic carbons of the propyl chain and the aromatic carbons of the pyridyl moiety. chemicalbook.com

Detailed ¹H and ¹³C NMR data for a related compound, n-propyl-3-pyridazinyl disulfide, has been reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 1.0 (t, J = 8 Hz, 3H), 1.73 (m, 2H), 2.8 (t, J = 8 Hz, 2H), 7.45 (dd, J = 9, 4.5 Hz, 1H), 7.95 (d, J = 9 Hz, 1H), 9.0 (d, J = 4.5 Hz, 1H). acs.org

¹³C NMR (CDCl₃): δ 13.04, 22.28, 41.02, 123.56, 126.86, 148.86, 165.50. acs.org

These assignments are made based on chemical shifts, coupling constants, and integration values, which collectively provide a definitive structural fingerprint of the molecule. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Disulfide

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |

| ¹H | 1.0 | t, J = 8 Hz | -CH₃ | acs.org |

| ¹H | 1.73 | m | -CH₂-CH₃ | acs.org |

| ¹H | 2.8 | t, J = 8 Hz | -S-CH₂- | acs.org |

| ¹H | 7.45 | dd, J = 9, 4.5 Hz | Pyridazinyl-H | acs.org |

| ¹H | 7.95 | d, J = 9 Hz | Pyridazinyl-H | acs.org |

| ¹H | 9.0 | d, J = 4.5 Hz | Pyridazinyl-H | acs.org |

| ¹³C | 13.04 | -CH₃ | acs.org | |

| ¹³C | 22.28 | -CH₂-CH₃ | acs.org | |

| ¹³C | 41.02 | -S-CH₂- | acs.org | |

| ¹³C | 123.56 | Pyridazinyl-C | acs.org | |

| ¹³C | 126.86 | Pyridazinyl-C | acs.org | |

| ¹³C | 148.86 | Pyridazinyl-C | acs.org | |

| ¹³C | 165.50 | Pyridazinyl-C | acs.org |

Mass Spectrometry (MS) in Reaction Product Identification and Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for identifying reaction products and elucidating reaction pathways involving this compound. chemicalbook.comrsc.orgnist.govethz.chnih.govanu.edu.authermofisher.com It provides precise molecular weight information and fragmentation patterns that aid in the structural characterization of both expected products and unknown intermediates.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are particularly well-suited for the analysis of a wide range of molecules, including those involved in reactions with this compound. nih.govchemicalbook.comrsc.orgnist.govnih.govthermofisher.com ESI-MS is highly effective for analyzing analytes in solution, transferring them into the gas phase as ions with minimal fragmentation. wiley-vch.delibretexts.org This allows for the accurate determination of the molecular weights of reaction products. nih.gov For instance, ESI-MS has been used to monitor the products of glutathione-mediated disulfide cleavage. cityu.edu.hk

MALDI-MS is another powerful tool, especially for the analysis of peptides and other biomolecules that may be modified with pyridyl disulfides. nih.gov In some cases, the matrix itself can be reactive; for example, thiosalicylic acid used as a MALDI matrix can cleave disulfide bonds, providing information about the number of disulfide linkages in a peptide. nih.gov The analysis of disulfide-containing cross-links in proteins by MALDI-TOF/TOF-MS can reveal a characteristic fragmentation pattern, aiding in the rapid identification of cross-linked peptides. anu.edu.au

Table 2: Application of ESI and MALDI-MS in Disulfide Research

| Technique | Application | Key Findings | Reference |

| ESI-MS | Monitoring disulfide cleavage | Successful observation of reaction products. | cityu.edu.hk |

| MALDI-MS | Analysis of disulfide-containing peptides | Reactive matrix can provide information on the number of disulfide bonds. | nih.gov |

| MALDI-TOF/TOF-MS | Identification of protein cross-links | Characteristic fragmentation patterns allow for rapid assignment of cross-links. | anu.edu.au |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds in a reaction mixture. anu.edu.auunchainedlabs.com In the context of this compound research, GC-MS can be employed to analyze the products of various reactions, provided they are sufficiently volatile and thermally stable. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their identification. iik.ac.id This technique is particularly useful for analyzing complex mixtures and identifying byproducts, which is crucial for a complete understanding of the reaction pathway. science.govup.ac.za The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that serve as a fingerprint for specific molecules, aiding in their unambiguous identification. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Tracking and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a convenient and effective method for monitoring the progress of reactions involving pyridyl disulfides and for quantifying the concentration of reactants and products. nih.govchemicalbook.comnih.govlibretexts.orgnih.gov This technique relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the absorbing species (Beer-Lambert law). thermofisher.com

In reactions where this compound is consumed and a new chromophoric species is formed, UV-Vis spectroscopy offers a straightforward way to track the reaction kinetics. A prominent example is the thiol-disulfide exchange reaction, where the release of the byproduct, pyridine-2-thione (which exists in equilibrium with 2-thiopyridone), can be monitored spectrophotometrically. nih.gov Pyridine-2-thione has a distinct absorbance maximum (λmax) around 343-375 nm, which allows for its quantification and, consequently, the determination of the reaction's progress. nih.govrsc.org In contrast, the pyridyl disulfide starting material typically has an absorbance maximum at a lower wavelength, around 280 nm. rsc.org

This method has been successfully used to monitor the kinetics of bioconjugation reactions and to estimate reaction yields. nih.govnih.gov The change in absorbance over time provides a kinetic profile of the reaction, from which rate constants can be determined.

Table 3: UV-Vis Absorbance Maxima for Key Species in Pyridyl Disulfide Reactions

| Compound | Absorbance Maximum (λmax) | Application | Reference |

| Pyridyl disulfide | ~280 nm | Reactant monitoring | rsc.org |

| Pyridine-2-thione / 2-Thiopyridone | ~343-375 nm | Product monitoring, reaction kinetics | nih.govrsc.orgnih.gov |

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography is a fundamental tool for the separation and analysis of this compound and related compounds. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are particularly prominent in this field.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing polymers. shimadzu.co.krchromatographyonline.commdpi.com It separates molecules based on their hydrodynamic volume in solution. shimadzu.co.krchromatographyonline.com Larger molecules elute first, as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores and have a longer elution time. shimadzu.co.kr This method is instrumental in determining key polymer characteristics such as the weight average molecular weight (M̄w), number average molecular weight (M̄n), and the polydispersity index (PDI), which is the ratio of M̄w to M̄n. researchgate.netnih.gov

In research involving thiol-acrylate photopolymers, GPC has been employed to characterize the chain lengths of the polymer backbone. nih.gov For instance, studies have shown that increasing the functionality of a thiol monomer from one to four results in an increase in the backbone molecular weight. nih.gov Similarly, variations in the concentration of thiol functional groups also impact the resulting polymer chain lengths. nih.gov The characterization of these polymers often involves dissolving the sample in a suitable mobile phase, such as tetrahydrofuran (B95107) (THF), and analyzing it using a GPC system equipped with a refractive index detector. researchgate.netnih.gov

Table 1: GPC Analysis of Thiol-Acrylate Networks

| Thiol Monomer Property | Resulting Backbone Molecular Weight (M̄w) |

|---|---|

| Monothiol | 2.3 ± 0.07 × 10⁴ Da |

| Tetrathiol | 3.6 ± 0.1 × 10⁴ Da |

| 30 mol% Thiol Groups | 3.6 ± 0.1 × 10⁴ Da |

This table illustrates the impact of thiol monomer functionality and concentration on the weight average molecular weight of thiol-polyacrylate backbone chains as determined by GPC. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. ksu.edu.sabiomedpharmajournal.org In the context of pyridyl disulfide-containing compounds, HPLC is crucial for purity analysis and for quantifying the extent of derivatization in biomolecules. nih.govgoogle.com

A significant application of HPLC is in the quantitative analysis of proteins modified with cross-linkers containing a pyridyl disulfide group, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). nih.gov Traditional spectrophotometric methods for determining the degree of derivatization can be prone to inaccuracies. nih.gov An HPLC-based method offers enhanced accuracy, selectivity, and reproducibility. nih.gov This method typically involves the direct determination of the protein concentration and the concentration of 2-thiopyridone (2-TP) released after treatment with a reducing agent like dithiothreitol (B142953) (DTT). nih.gov The use of a reversed-phase column is common for such separations. nih.govgoogle.com

For instance, the purity of synthesized disulfide phosphoramidite (B1245037) compounds can be assessed using analytical HPLC with a C18 column and a gradient elution system, with detection by UV absorption. google.com

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound, offering insights into its bonding and conformational structure. libretexts.orgazom.com

Infrared (IR) Spectroscopy is used to identify functional groups and study bonding within molecules. libretexts.orgcdnsciencepub.com The absorption of infrared radiation excites molecular vibrations such as stretching and bending. libretexts.org In organosulfur compounds, characteristic stretching frequencies for C-S, S-S, and N-S bonds can be identified. cdnsciencepub.com For example, the S-S stretching vibration in disulfides typically appears in a specific region of the IR spectrum. cdnsciencepub.com

Raman Spectroscopy is particularly effective for studying the conformational states of disulfide bonds. gatech.edunih.gov The S-S stretching vibration gives rise to distinct Raman bands depending on the conformation around the C-S-S-C dihedral angle. nih.govresearchgate.net The common conformations are gauche-gauche-gauche (g-g-g), gauche-gauche-trans (g-g-t), and trans-gauche-trans (t-g-t), which appear at different wavenumbers. azom.comnih.gov For example, in studies of insulin (B600854) amyloid fibrils, the disulfide bonds were observed to primarily adopt a g-g-g conformation, identified by a Raman band around 514-515 cm⁻¹. nih.gov This technique allows for the in-situ monitoring of conformational changes in disulfide bonds under different conditions, such as temperature variations. azom.comnih.gov

Table 2: Raman Bands for Disulfide Bond Conformations

| Conformation | Approximate Raman Shift (cm⁻¹) |

|---|---|

| gauche-gauche-gauche (g-g-g) | 510 - 515 |

| gauche-gauche-trans (g-g-t) | ~525 |

This table shows the characteristic Raman shifts for different conformations of the disulfide bond, providing a basis for conformational analysis in molecules like this compound and its derivatives. azom.comnih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various derivatives containing pyridine (B92270) and disulfide or related sulfur-containing moieties to establish their molecular structure and intermolecular interactions in the solid state. researchgate.netresearchgate.netresearchgate.net

For example, the crystal structure of 5,5′-dibromo-2,2′-dipyridyl disulfide was determined to be monoclinic, crystallizing in the P21/n space group. researchgate.net In another study, the X-ray structure of diorganotin(IV) complexes with N-propyl-2-amino-1-cyclopentene-1-carbodithioate ligands revealed a highly distorted octahedral geometry around the tin atom. researchgate.net These studies provide valuable data on bond lengths, bond angles, and dihedral angles, such as that of the C-S-S-C bridge. researchgate.net Such structural information is crucial for understanding the properties and reactivity of these compounds. vanderbilt.edu The insights gained from X-ray diffraction can also help to explain the effects of radiation damage on disulfide bonds in protein crystals. nih.gov

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Colloidal System Characterization

When this compound functionalities are incorporated into nanoparticles or other colloidal systems, Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are essential characterization techniques. psu.edu

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and stability of particles suspended in a liquid. nanotempertech.comfilab.frmdpi.com It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. mdpi.com From this, the hydrodynamic radius (rH) and the polydispersity index (PDI) of the particle population can be determined. nanotempertech.com DLS is widely used to characterize pyridyl disulfide-functionalized nanoparticles, providing information on their average size and the homogeneity of the sample. psu.edu It is a key tool for assessing the colloidal stability of such systems. nanotempertech.com

Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles, offering information about their size, shape, and morphology. nih.govresearchgate.netrsc.org In studies involving pyridyl disulfide-functionalized nanoparticles, TEM has been used to confirm the size and spherical nature of the particles. psu.edu While DLS provides an average hydrodynamic size in solution, TEM gives the size of the dried particles, and the two techniques are often used in a complementary fashion. rsc.org TEM can also reveal details about the internal structure of nanoparticles, such as a hollow core, by observing differences in electron contrast. researchgate.net In the context of studying radiosensitizing effects, TEM can be employed to observe the cellular uptake and localization of nanoparticles. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-thiopyridone |

| N-succinimidyl 3-(2-pyridyldithio)propionate |

| Dithiothreitol |

| Tetrahydrofuran |

| 5,5′-dibromo-2,2′-dipyridyl disulfide |

| N-propyl-2-amino-1-cyclopentene-1-carbodithioate |

| Disulfide phosphoramidite |

Computational and Theoretical Investigations of N Propyl 2 Pyridyl Disulfide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of n-propyl 2-pyridyl disulfide. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which various properties such as geometry, energy, and reactivity indices can be derived.

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of disulfide compounds. It is particularly effective for investigating reaction mechanisms, such as the characteristic thiol-disulfide exchange reaction that this compound readily undergoes.

In a typical study, DFT is used to model the reaction between this compound and a nucleophilic thiol (or thiolate). The calculations can map out the entire potential energy surface of the reaction, identifying the low-energy pathways. A key finding from such studies on analogous systems is that the reaction proceeds via an SN2-type mechanism. researchgate.netnih.gov The nucleophilic thiolate attacks one of the sulfur atoms of the disulfide bond. This leads to the formation of a trigonal bipyramidal transition state, where the attacking and leaving sulfur atoms are in apical positions. researchgate.net

DFT calculations are crucial for quantifying the activation energy (Ea) of this process and determining the geometry of the transition state. By analyzing the electron density distribution, researchers can understand the nature of bond breaking and bond formation. For instance, calculations show that in the transition state, the negative charge is delocalized over the attacking and leaving sulfur atoms. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Thiol-Disulfide Exchange Transition State

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| S-S Bond Lengths | Lengths of the forming and breaking sulfur-sulfur bonds in the transition state. | 2.20 - 2.40 Å |

| S-S-S Angle | Angle between the attacking nucleophile, the central sulfur, and the leaving group sulfur. | ~180° (collinear) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 10 - 20 kcal/mol |

| Mulliken Charge on S | Partial charge on the attacking and leaving sulfur atoms in the transition state. | -0.4 to -0.6 e |

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of thiol-disulfide exchange reactions.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without reliance on empirical parameters. These methods are often used for high-accuracy calculations on smaller systems or to benchmark DFT results.

For this compound, ab initio methods can be employed to explore its conformational energy landscape. This involves calculating the relative energies of different spatial arrangements of the molecule, such as the rotation around the C-S and S-S bonds. This analysis helps identify the most stable (lowest energy) conformer of the molecule in the gas phase. Furthermore, these methods can precisely calculate properties like ionization potential and electron affinity, which are fundamental to the molecule's redox behavior. High-level ab initio calculations are also instrumental in studying reaction dynamics on an analytical potential energy surface derived from the calculated points. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying the details of a single molecule or a reaction, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase like a solution or when interacting with a large biological macromolecule. nih.gov MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs. nih.govdntb.gov.ua

For this compound, an MD simulation could model its behavior in an aqueous solution to study its hydration shell and conformational dynamics. A more common application, however, is to simulate its interaction with a protein. Pyridyl disulfides are frequently used to attach molecules to cysteine residues on protein surfaces. nih.gov An MD simulation could be set up with this compound and a protein containing a surface-exposed cysteine. The simulation would provide detailed information on:

Binding Pose: How the molecule initially docks near the cysteine residue before reacting.

Intermolecular Forces: The specific hydrogen bonds, van der Waals interactions, and hydrophobic interactions that stabilize the pre-reaction complex.

Solvent Effects: The role of water molecules in mediating the interaction and the subsequent reaction.

Conformational Changes: Any changes in the protein or ligand structure upon binding.

Table 2: Intermolecular Interactions Analyzed in MD Simulations

| Interaction Type | Description | Potential Partners on a Protein |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Pyridine (B92270) nitrogen with backbone NH or side chains (e.g., Ser, Thr, Asn). |

| Van der Waals | Weak, short-range electrostatic attractions between fluctuating dipoles. | Propyl chain and pyridine ring with nonpolar amino acid side chains (e.g., Leu, Val, Phe). |

| Hydrophobic Effect | The tendency of nonpolar groups to aggregate in aqueous solution. | Propyl group interacting with hydrophobic patches on the protein surface. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring with aromatic side chains (e.g., Phe, Tyr, Trp). |

Prediction of Reaction Pathways and Identification of Key Intermediates

Computational chemistry is a powerful tool for predicting the most favorable reaction pathways and identifying transient intermediates that may be difficult to observe experimentally. By combining quantum mechanical calculations (like DFT) for energetics with reaction path-finding algorithms, a detailed map of a chemical reaction can be constructed.

For the reaction of this compound with a thiol, the primary pathway is the SN2-type nucleophilic attack as described previously. Computational models confirm that the key species along this pathway is the trigonal bipyramidal transition state. researchgate.netnih.gov These models can also be used to investigate alternative, higher-energy pathways. For example, a radical-mediated pathway could be computationally explored, although for thiol-disulfide exchange, this is generally found to be much less favorable than the ionic mechanism. The calculations would provide the structures and energies of any potential radical intermediates, allowing for a direct comparison of the energy barriers for each proposed mechanism.

Structure-Reactivity Relationship Studies via Computational Modeling

Computational modeling allows for systematic in silico studies of structure-reactivity relationships. By modifying the structure of this compound and calculating the effect on its reactivity, researchers can develop a deeper understanding of the factors that govern the thiol-disulfide exchange.

For example, a series of computational experiments could be performed where:

The Alkyl Group is Varied: The n-propyl group could be replaced with methyl, ethyl, isopropyl, or tert-butyl groups. Calculations of the activation energy for the reaction with a standard thiol would reveal the steric and electronic effects of the alkyl substituent.

The Pyridine Ring is Substituted: Electron-donating or electron-withdrawing groups could be added to the pyridine ring. DFT calculations would quantify how these substituents alter the electrophilicity of the target sulfur atom and the stability of the pyridine-2-thione leaving group, thereby affecting the reaction rate.

Table 3: Hypothetical Structure-Reactivity Data from Computational Modeling

| Substituent on Pyridine Ring | Hammett Constant (σ) | Calculated Activation Energy (kcal/mol) | Predicted Effect on Rate |

|---|---|---|---|

| 4-Methoxy (electron-donating) | -0.27 | 14.5 | Slower |

| None (H) | 0.00 | 13.2 | Reference |

| 4-Chloro (electron-withdrawing) | +0.23 | 12.1 | Faster |

Note: This table is illustrative, demonstrating the expected trend where electron-withdrawing groups stabilize the leaving group and lower the activation barrier, thus increasing the reaction rate.

Theoretical Insights into Nucleophilic Activation and Leaving Group Effects

The efficiency of the thiol-disulfide exchange reaction involving this compound is governed by two key factors: the nucleophilicity of the attacking species and the stability of the leaving group. Theoretical models provide quantitative insights into both aspects.

Nucleophilic Activation: It is well-established experimentally and supported by theoretical calculations that the active nucleophile in this reaction is the thiolate anion (RS⁻), not the neutral thiol (RSH). researchgate.net Quantum chemical calculations can demonstrate this by comparing the energy barriers for attack by both species. The barrier for the thiolate is significantly lower due to its greater electron-donating ability. Calculations of the Highest Occupied Molecular Orbital (HOMO) show that the energy of the HOMO for a thiolate is much higher than for a thiol, making it a more potent nucleophile.

Leaving Group Effects: The reaction is driven forward by the formation of a stable leaving group. In this case, the leaving group is pyridine-2-thione, which exists in equilibrium with its tautomer, 2-mercaptopyridine (B119420). The stability of this leaving group is a critical factor. Computational methods can be used to calculate the proton affinity or pKa of the leaving group, providing a quantitative measure of its stability. The pyridine ring, particularly the nitrogen atom, helps to stabilize the negative charge that develops on the sulfur atom in the transition state and in the final product through resonance and inductive effects. This inherent stability makes the 2-thiopyridone anion an excellent leaving group, a feature that computational models can quantify and explain based on the electronic structure. researchgate.net

Future Research Directions and Emerging Paradigms for N Propyl 2 Pyridyl Disulfide

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods for producing n-Propyl 2-pyridyl disulfide is a critical area of future research. Current methodologies often present challenges, including the formation of symmetrical disulfide byproducts. chemistryviews.org Green chemistry principles are increasingly being applied to the synthesis of related sulfur-containing compounds, offering a roadmap for the development of more sustainable routes to this compound.

Future research is anticipated to focus on several key areas:

Biocatalysis: The use of enzymes to catalyze the formation of the disulfide bond offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Green Solvents: Investigating the use of water, polyethylene glycol (PEG), and other bio-based solvents can significantly reduce the environmental impact of the synthesis process. mdpi.commdpi.com

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity, while minimizing waste.

Electrochemical Methods: Electrosynthesis presents a promising avenue for the clean and efficient formation of disulfide bonds, potentially avoiding the need for harsh oxidizing agents. chemistryviews.org

Exploration of Unconventional Reactivity and Catalytic Systems

The reactivity of the disulfide bond in this compound is central to its utility. While thiol-disulfide exchange is a well-understood process, future research will likely delve into more unconventional reactivity patterns and the development of novel catalytic systems to modulate this reactivity.

Key research directions include:

Photoredox and Electrochemical Catalysis: These methods can provide alternative pathways for activating the disulfide bond, enabling novel transformations and applications. The electrochemical reduction of related pyridyl disulfides has been demonstrated, suggesting the potential for electrocatalytic control over the reactivity of this compound. chemistryviews.org

Transition Metal Catalysis: The interaction of the pyridyl nitrogen and the disulfide sulfur atoms with transition metals could lead to the development of new catalytic cycles for disulfide exchange or other functionalization reactions.

Organocatalysis: The use of small organic molecules to catalyze reactions involving the disulfide bond could offer mild and selective alternatives to metal-based catalysts.

Understanding and harnessing the unconventional reactivity of this compound will open up new avenues for its application in synthesis and materials science.

Advanced Applications in Responsive Materials and Supramolecular Assembly

The reversible nature of the disulfide bond makes this compound an ideal building block for the creation of dynamic and responsive materials. The pyridyl group further enhances its functionality, allowing for coordination with metals and participation in hydrogen bonding interactions.

Emerging applications in this area include:

Stimuli-Responsive Gels: The incorporation of this compound into polymer networks can lead to the formation of hydrogels that respond to redox stimuli. nih.govmdpi.com These "smart" gels have potential applications in drug delivery and tissue engineering. mdpi.comnih.gov

Supramolecular Polymers: The directional and reversible nature of the interactions involving the pyridyl and disulfide moieties can be exploited to construct complex, self-assembling supramolecular polymers. wikipedia.org

Dynamic Covalent Libraries: The reversible thiol-disulfide exchange reaction is a cornerstone of dynamic combinatorial chemistry, which can be used to identify molecules with high affinity for specific targets. nih.govwisdomlib.orgmdpi.com

The ability to create materials that can adapt and respond to their environment is a major driving force in materials science, and this compound is poised to play a significant role in this field.

Integration into Advanced Chemical Biology Tools for Mechanistic Elucidation (excluding clinical outcomes)

The reactivity of this compound with thiols makes it a valuable tool for studying biological systems. Its ability to form disulfide bonds with cysteine residues in proteins allows for the probing of protein structure and function.

Future research in this area will likely focus on:

Protein Modification and Labeling: The development of more sophisticated methods for using this compound to selectively modify and label proteins will provide deeper insights into their biological roles. thermofisher.com

Mechanistic Studies of Thiol-Disulfide Exchange: Detailed kinetic and mechanistic studies of the reaction between this compound and biologically relevant thiols will enhance our understanding of redox processes in living systems. nih.govresearchgate.netrsc.orgpurdue.edu

Enzyme Inhibition Probes: The covalent modification of enzymes by this compound can be used to study their active sites and mechanisms of inhibition.

By providing a chemical handle to interact with the cellular machinery, this compound will continue to be an important tool for elucidating complex biological mechanisms.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational techniques offers a powerful approach to understanding and predicting the behavior of this compound. Computational chemistry can provide valuable insights into its electronic structure, reactivity, and interactions with other molecules.

Future research will benefit from:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the reaction mechanisms of this compound, providing a theoretical framework for understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the biological activity of derivatives of this compound, guiding the design of new molecules with desired properties.

The integration of experimental and computational approaches will accelerate the discovery and development of new applications for this compound.

Challenges and Opportunities in Controlled Synthesis and Application Development

Despite the significant potential of this compound, several challenges remain in its controlled synthesis and the development of its applications.

Challenges:

Synthesis of Unsymmetrical Disulfides: The selective synthesis of unsymmetrical disulfides like this compound can be challenging due to the competing formation of symmetrical disulfides. chemistryviews.orgresearchgate.netmdpi.comnih.govresearchgate.net

Stability and Reactivity Control: Fine-tuning the stability and reactivity of the disulfide bond for specific applications requires a deep understanding of the factors that influence thiol-disulfide exchange.

Biocompatibility: For biological applications, ensuring the biocompatibility of materials containing this compound is of paramount importance.

Opportunities:

Functional Materials: The unique properties of this compound offer significant opportunities for the development of novel functional materials with applications in coatings, adhesives, and sensors.

Therapeutic and Diagnostic Agents: The ability of this compound to react with biological thiols opens up possibilities for its use in the development of new therapeutic and diagnostic agents.